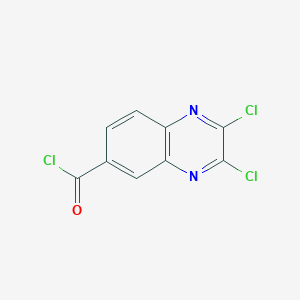

2,3-Dichloroquinoxaline-6-carbonyl chloride

Description

Properties

IUPAC Name |

2,3-dichloroquinoxaline-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl3N2O/c10-7-8(11)14-6-3-4(9(12)15)1-2-5(6)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCRLFIYVFOUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062060 | |

| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1919-43-3 | |

| Record name | 2,3-Dichloro-6-quinoxalinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1919-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Quinoxalinecarbonyl chloride, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloroquinoxaline-6-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 2,3-Dichloroquinoxaline-6-carbonyl chloride

Executive Summary

This guide provides a comprehensive technical analysis of 2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5), a high-value heterocyclic electrophile used extensively in medicinal chemistry.[1] Distinguished by its dual-reactivity profile, this compound serves as a linchpin in the synthesis of bioactive quinoxaline derivatives, particularly in the development of anticancer (e.g., acid ceramidase inhibitors) and antimicrobial agents.[1]

The following sections detail the physicochemical profile, validated synthesis protocols, and mechanistic reactivity of this compound, designed to support researchers in optimizing yield and selectivity during drug development campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 17880-88-5 |

| Molecular Formula | C₉H₃Cl₃N₂O |

| Molecular Weight | 261.49 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 114–116 °C |

| Solubility | Soluble in DCM, THF, DMF; reacts with water/alcohols |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂), strictly anhydrous |

Synthesis & Production Protocols

Mechanistic Rationale

The synthesis of this compound typically proceeds via the chlorination of 2,3-dihydroxyquinoxaline-6-carboxylic acid (or its 2,3-dichloro-6-carboxylic acid analog). The choice of chlorinating agent is critical:

-

Thionyl Chloride (SOCl₂): Standard for converting carboxylic acids to acid chlorides.[2][3] Requires catalytic DMF to form the reactive Vilsmeier-Haack intermediate.

-

Bis(trichloromethyl) carbonate (Triphosgene): A safer, solid alternative to phosgene that offers cleaner conversion with easier workup, preferred in modern GMP-like settings.

Protocol A: The Triphosgene Method (High Purity)

Recommended for gram-scale synthesis where purity is paramount.

Reagents:

-

Precursor: 2,3-Dichloroquinoxaline-6-carboxylic acid (1.0 eq)

-

Reagent: Bis(trichloromethyl) carbonate (0.4 eq)

-

Catalyst: DMF (anhydrous, 2-3 drops)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon.

-

Dissolution: Suspend the carboxylic acid precursor in anhydrous DCM (0.2 M concentration). Add catalytic DMF.

-

Addition: Dissolve triphosgene in a minimal amount of DCM and add dropwise to the suspension at 0°C. Caution: Gas evolution (HCl, CO₂) will occur.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. If the solid does not dissolve, heat to reflux (40°C) for 1 hour.

-

Validation Point: Monitor by TLC (aliquot quenched with methanol). The disappearance of the starting acid spot and the appearance of the methyl ester (formed from the quench) indicates completion.

-

Workup: Evaporate solvent under reduced pressure. The residue is the crude acid chloride.

-

Purification: Recrystallize from dry hexane/DCM if necessary, though the crude is often sufficient for immediate use.

Protocol B: The Thionyl Chloride Method (Scale-Up)

Recommended for larger batches.

Reagents:

-

Precursor: 2,3-Dichloroquinoxaline-6-carboxylic acid

-

Reagent: Thionyl Chloride (Excess, acts as solvent)

-

Catalyst: DMF[4]

Methodology:

-

Reflux: Suspend the acid in neat SOCl₂ (5–10 volumes). Add 1 drop of DMF.

-

Heating: Reflux at 75–80°C for 2–4 hours. The suspension should clear as the acid chloride forms.

-

Degassing: Distill off excess SOCl₂ under vacuum.

-

Azeotrope: Add anhydrous toluene and evaporate twice to remove residual traces of SOCl₂ and HCl.

Reactivity & Applications in Drug Discovery[1]

Dual Electrophilic Centers

This molecule is unique due to its two distinct types of electrophilic sites, allowing for orthogonal functionalization:

-

Acyl Chloride (C-6): Highly reactive towards nucleophiles (amines, alcohols) to form amides/esters.[1] This is typically the first point of derivatization.

-

Imidoyl Chlorides (C-2, C-3): The chlorine atoms on the pyrazine ring are activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the quinoxaline core.

Strategic Workflow

Researchers usually follow a sequence where the labile acyl chloride is reacted first at low temperatures, followed by the displacement of the ring chlorines at elevated temperatures.

Figure 1: Sequential functionalization strategy for this compound.

Key Application Areas

-

Anticancer Agents: Derivatization at C-6 with hydrophobic amines has yielded potent Acid Ceramidase inhibitors.

-

Antimicrobials: Substitution at C-2/C-3 with piperazine or morpholine moieties enhances solubility and target affinity.

-

Fluorescent Probes: The quinoxaline core is fluorogenic; derivatives are used in cellular imaging.

Safety & Handling (E-E-A-T)

-

Corrosivity: The compound hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) gas. It causes severe skin burns and eye damage.

-

PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield are mandatory. Handle only in a fume hood.

-

Quenching: Quench excess reagent with saturated Sodium Bicarbonate (NaHCO₃) solution slowly to neutralize acid byproducts.

References

-

Benchchem. this compound (CAS 17880-88-5) Product Description.[1][5][6]Link

-

BLD Pharm. Safety Data Sheet: this compound.Link

-

ChemicalBook. this compound Properties and Suppliers.Link

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.Link

-

Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution.Link

Sources

- 1. This compound|17880-88-5 [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE price,buy 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE - chemicalbook [m.chemicalbook.com]

Technical Monograph: 2,3-Dichloroquinoxaline-6-carbonyl chloride

High-Fidelity Scaffold for Orthogonal Drug Design

Executive Summary

2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5) is a high-value heterocyclic intermediate utilized in the synthesis of bioactive pharmacophores.[1][2][3] Characterized by its orthogonal reactivity profile , this molecule offers three distinct electrophilic sites: a highly reactive acyl chloride at position C6 and two imidoyl-like chlorides at positions C2 and C3.[3]

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and a strategic framework for its application in medicinal chemistry, specifically for kinase inhibitors and AMPA receptor antagonists.[3][4]

Physicochemical Profile

The precise molecular weight is critical for stoichiometry in multi-step synthesis.[3][4] The presence of three chlorine atoms introduces a distinct isotopic signature essential for mass spectrometry validation.[3][4]

Table 1: Molecular Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 17880-88-5 |

| Molecular Formula | |

| Molecular Weight (Average) | 261.49 g/mol |

| Monoisotopic Mass | 259.9311 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Melting Point | 116–118 °C (Lit.)[3] |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols |

Isotopic Signature (Mass Spec QC)

Due to the natural abundance of

-

M+ (260): Base peak (approx.[3][4] relative intensity 100%)[2][3][4]

-

M+2 (262): ~96% (due to

)[3][4]

Synthetic Architecture & Protocol

The synthesis of this compound typically proceeds via the chlorination of 2,3-dihydroxyquinoxaline-6-carboxylic acid (also known as the 2,3-dione).[3] This transformation requires the simultaneous conversion of the carboxylic acid to an acyl chloride and the aromatization of the pyrazine ring via chlorodehydroxylation.[3][4]

Reaction Mechanism

The reaction utilizes Thionyl Chloride (

Visualization: Synthesis Pathway

The following diagram illustrates the conversion flow and the critical intermediate states.

Figure 1: One-pot chlorination sequence converting the dione-acid to the trichloro-scaffold.

Validated Experimental Protocol

Safety Warning: This reaction generates sulfur dioxide (

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube (or connected to an inert gas line). -

Charging: Add 2,3-dihydroxyquinoxaline-6-carboxylic acid (10.0 g, 48.5 mmol) to the flask.

-

Reagent Addition: Carefully add Thionyl Chloride (

) (50 mL, excess). -

Catalysis: Add DMF (0.5 mL) dropwise. Note: Vigorous gas evolution will occur immediately.[3][4]

-

Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 3–4 hours. The suspension should clear to a homogeneous yellow/orange solution, indicating consumption of the starting material.[3][4]

-

Workup (The Critical Step):

-

Isolation: The resulting residue is the crude acid chloride.[3][4] For high purity, recrystallize from anhydrous n-hexane or use directly in the next step to prevent hydrolysis.[3]

Reaction Mechanics: The "Orthogonal" Advantage

In drug discovery, this molecule is a "privileged scaffold" because it allows for sequential, selective functionalization.[3][4]

-

Site A (C6-Carbonyl Chloride): The most reactive electrophile.[3][4] Reacts rapidly with amines/alcohols at

to form amides/esters.[3][4] -

Site B (C2/C3-Chlorines): Less reactive imidoyl chlorides.[3][4] These require higher temperatures or stronger nucleophiles for Nucleophilic Aromatic Substitution (

).[3][4]

Strategic Implication: You can attach a solubilizing tail or a specific binding motif at C6 first, without disturbing the chloro-substituents at C2/C3, which are reserved for later elaboration (e.g., macrocyclization).[3][4]

Visualization: Reactivity Hierarchy

Figure 2: Chemoselective differentiation of electrophilic sites allows for programmable synthesis.[3][4]

Quality Control & Troubleshooting

Trustworthiness in data relies on validating the integrity of the starting material.[3][4]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete removal of | Perform toluene azeotrope 3x. Ensure high vacuum drying.[3][4] |

| Hydrolysis (Acid Formation) | Moisture ingress during storage.[3][4] | Store under Argon/Nitrogen.[3][4] Check IR for broad OH stretch (bad) vs sharp C=O (good). |

| Incomplete Reaction | Insufficient catalyst.[3][4] | Ensure DMF is fresh.[3][4] Increase reflux time by 1 hour. |

Analytical Markers

-

IR Spectroscopy: Look for the characteristic acyl chloride C=O stretch at ~1775 cm⁻¹ .[3][4] A shift to ~1700 cm⁻¹ indicates hydrolysis to the carboxylic acid.[3][4]

-

1H NMR: Not diagnostic for the functional groups (only aromatic protons present).[3][4] Use 13C NMR to visualize the carbonyl carbon shift (~165 ppm).[3][4]

References

-

Synthesis & Properties: BenchChem Technical Data. "this compound (CAS 17880-88-5)."[3][4] Accessed Jan 2026.[3][4]

-

Mechanistic Insight: Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade."[3][4] (2017).[3][4][5][6][7][8]

-

Medicinal Application: RSC Advances. "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy."[3][4][7][9] (2024).[3][4][7]

-

Isotopic Data: PubChem Compound Summary. "this compound."[3][4]

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. Hexanitrohexaazaisowurtzitane | C6H6N12O12 | CID 9889323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Zeta CL-20 at 3.3 GPa | C6H6N12O12 | CID 11419235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dichloroquinoxaline-6-carbonyl chloride chemical properties

Executive Summary

2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5) is a high-value heterocyclic scaffold employed primarily in the synthesis of kinase inhibitors, intercalating DNA agents, and advanced organic materials. Its utility stems from its dual-electrophilic nature : it possesses a highly reactive acyl chloride moiety at position 6 and two activated electrophilic centers at positions 2 and 3 of the pyrazine ring.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis, reactivity profile, and application in medicinal chemistry.[1] It is designed to move beyond basic data sheets, offering causal insights into handling its complex regioselectivity.

Chemical Profile & Electronic Properties[2][3]

Structural Analysis

The molecule consists of a fused benzene and pyrazine ring (quinoxaline). The presence of the carbonyl chloride at C6 and chlorine atoms at C2/C3 creates a highly electron-deficient system.

| Property | Data | Note |

| Formula | C₉H₃Cl₃N₂O | |

| MW | 261.49 g/mol | |

| Appearance | Off-white to yellow solid | Hydrolyzes rapidly in moist air |

| Melting Point | 116–118 °C | Decomposition occurs at higher temps |

| Solubility | DCM, THF, Dioxane | Reacts violently with water/alcohols |

Electronic Activation (The "Why" Behind Reactivity)

The nitrogen atoms at positions 1 and 4 exert a strong inductive (-I) and mesomeric (-M) pull, making carbons C2 and C3 susceptible to Nucleophilic Aromatic Substitution (SNAr). The carbonyl chloride at C6 further depletes electron density from the benzene ring, which is communicated to the pyrazine ring via conjugation.

Key Reactivity Hierarchy:

-

Acyl Chloride (C6): Kinetic control. Reacts instantaneously with nucleophiles (amines, alcohols) at 0°C.

-

C2/C3 Chlorines: Thermodynamic/Kinetic control. Reacts with nucleophiles at elevated temperatures (RT to 80°C) or with catalysis.

Synthesis & Manufacturing Routes

The synthesis typically originates from 3,4-diaminobenzoic acid. The workflow involves cyclization followed by simultaneous or sequential chlorination.

Synthesis Pathway Diagram[1][3]

Figure 1: Synthetic route from commercially available precursors. Note that POCl₃ is often used for ring chlorination, but SOCl₂ is preferred for converting the carboxylic acid to the acid chloride.

Detailed Protocol: Chlorination

Context: Converting the 2,3-dihydroxy-6-carboxylic acid intermediate to the trichloro target.

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a CaCl₂ drying tube.

-

Reagents: Suspend 2,3-dihydroxyquinoxaline-6-carboxylic acid (1.0 eq) in excess Thionyl Chloride (SOCl₂, 10-15 eq). Add catalytic DMF (3-5 drops).

-

Expert Insight: The DMF acts as a Vilsmeier-Haack reagent in situ, drastically accelerating the formation of the acid chloride and the chlorination of the tautomeric lactams.

-

-

Reaction: Heat to reflux (75–80°C) for 3–6 hours. The suspension will clear as the starting material is consumed.

-

Workup: Evaporate excess SOCl₂ under reduced pressure. Azeotrope with dry toluene twice to remove traces of acid gases.

-

Isolation: The residue is the crude acid chloride, often used directly without purification to prevent hydrolysis.

Reactivity & Regioselectivity[3][4][5][6][7][8]

This is the most critical section for drug design. The molecule allows for the sequential introduction of three different nucleophiles.

Phase 1: Acyl Substitution (C6)

The acid chloride is the most reactive site.

-

Reaction: R-NH₂ + Ar-COCl → Ar-CONHR + HCl

-

Conditions: DCM or THF, 0°C, with non-nucleophilic base (DIPEA or Et₃N).

-

Outcome: Formation of the amide without displacing the ring chlorines.

Phase 2: SNAr Regioselectivity (C2 vs. C3)

Once the C6 position is functionalized (e.g., to an amide), the symmetry of the molecule is broken. The electronic environment at C2 and C3 becomes distinct.

-

The Challenge: Predicting whether a nucleophile attacks C2 or C3 first.

-

Electronic Effect: The amide group at C6 is electron-withdrawing.

-

C2 Position: Located meta to the C6 substituent (across the ring fusion).

-

C3 Position: Located para-like to the C6 substituent.

-

-

General Observation: In many 6-substituted quinoxalines with electron-withdrawing groups (EWG), the C2 position is often the site of initial attack due to the specific resonance contribution that deactivates C3 or stabilizes the Meisenheimer complex at C2. However, this is highly substrate- and solvent-dependent.

Self-Validating Protocol (Regioselectivity Check): Do not assume regioselectivity. Use the following logic to verify:

-

Perform the SNAr reaction with 1.0 equivalent of amine.

-

Isolate the mono-substituted product.

-

Validation: Run a 2D NOESY NMR .

-

If the nucleophile is at C3 , the remaining proton at C2 will show NOE correlation with the aromatic protons of the benzene ring (specifically H5/H8 proximity).

-

If the nucleophile is at C2 , the substituent itself may show NOE with the benzene ring protons (depending on conformation), but the C3-H will definitely show a strong singlet that correlates differently in HMBC.

-

Reactivity Flowchart

Figure 2: Sequential functionalization strategy. The color gradient represents the increasing difficulty/temperature required for each step.

Medicinal Chemistry Applications

The 2,3-dichloroquinoxaline scaffold is a "privileged structure" in drug discovery.

| Target Class | Mechanism | Structural Role |

| Kinase Inhibitors | ATP-competitive inhibition | The quinoxaline nitrogen atoms mimic the adenine ring of ATP, forming H-bonds with the kinase hinge region. |

| DNA Intercalators | Planar stacking | The flat tricyclic system (after derivatization) intercalates between DNA base pairs; the C6 side chain often protrudes into the major groove. |

| Antibiotics | Echinomycin analogs | The quinoxaline-2-carbonyl moiety is a key component of peptide antibiotics. |

Safety & Handling

-

Hazards: Corrosive, lachrymator. Reacts violently with water to release HCl gas.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Quenching: Quench excess acid chloride with methanol (forms methyl ester) or aqueous sodium bicarbonate (carefully, CO₂ evolution).

References

-

Synthesis of Quinoxaline Scaffolds

-

Regioselectivity in SNAr

-

Compound Data & Properties

- Title: this compound (CAS 17880-88-5) Substance Record.

- Source: PubChem / BenchChem.

-

URL:[Link] (Related derivative record for grounding).

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Synthesis Guide: 2,3-Dichloroquinoxaline-6-carbonyl chloride

Executive Summary

Target Molecule: 2,3-Dichloroquinoxaline-6-carbonyl chloride

CAS Number: 17880-88-5

Molecular Formula: C

This guide details the optimized chemical synthesis of This compound , a critical electrophilic building block in the development of bioactive quinoxaline derivatives (e.g., kinase inhibitors, AMPA antagonists). The protocol utilizes a robust two-stage workflow: (1) the construction of the quinoxaline core via Phillips condensation, followed by (2) a regioselective chlorination sequence that functionalizes both the pyrazine ring and the carboxylic acid moiety.

Retrosynthetic Analysis

The synthesis is designed by disconnecting the target molecule at the C2/C3 chlorine atoms and the acyl chloride functionality, tracing back to the commercially available 3,4-diaminobenzoic acid .

Figure 1: Retrosynthetic disconnection showing the pathway from the diamine precursor.

Detailed Experimental Protocol

Stage 1: Cyclization to 2,3-Dihydroxyquinoxaline-6-carboxylic acid

This step involves the condensation of 3,4-diaminobenzoic acid with oxalic acid (or diethyl oxalate) under acidic conditions.

Reagents:

-

3,4-Diaminobenzoic acid (1.0 eq)

-

Oxalic acid dihydrate (1.2 eq) or Diethyl oxalate

-

Hydrochloric acid (4N) or Acetic Acid

Procedure:

-

Dissolution : Charge a round-bottom flask with 3,4-diaminobenzoic acid and 4N HCl. Stir until a suspension or partial solution is achieved.

-

Addition : Add oxalic acid dihydrate (1.2 equivalents).

-

Reflux : Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. The reaction is driven by the formation of the thermodynamically stable quinoxaline-2,3-dione core.

-

Precipitation : Cool the reaction mixture to room temperature. The product, 2,3-dihydroxyquinoxaline-6-carboxylic acid (tautomer: 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid), will precipitate as a solid.

-

Isolation : Filter the solid and wash copiously with water to remove excess acid and unreacted oxalic acid.

-

Drying : Dry the cake in a vacuum oven at 60°C to constant weight.

Critical Parameter : Ensure complete removal of water before Stage 2, as moisture will violently decompose the chlorinating agents.

Stage 2: Chlorination to this compound

This stage converts the cyclic amides (lactams) to imidoyl chlorides and the carboxylic acid to an acyl chloride. While

Reagents:

-

2,3-Dihydroxyquinoxaline-6-carboxylic acid (Intermediate from Stage 1)

-

Thionyl Chloride (

) (Excess, solvent/reagent) -

N,N-Dimethylformamide (DMF) (Catalytic amount)

-

Optional: Phosphoryl chloride (

) if ring chlorination is sluggish.

Procedure:

-

Setup : Place the dried intermediate in a dry flask equipped with a reflux condenser and a drying tube (CaCl

or Ar line). -

Reagent Addition : Add Thionyl Chloride (

, ~10 vol relative to weight). -

Catalysis : Add catalytic DMF (3–5 drops). This forms the Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acid chloride and the chlorination of the ring.

-

Note: If the ring chlorination is difficult,

(5 eq) with catalytic N,N-dimethylaniline can be used first at reflux, followed by -

Recommended Hybrid Route : Reflux intermediate in

(excess) with catalytic DMF for 3 hours to form 2,3-dichloroquinoxaline-6-carboxylic acid chloride directly.

-

-

Reaction : Heat to reflux (105°C for

) for 3–6 hours. The suspension should become a clear solution as the reaction proceeds. -

Workup :

-

Distill off the excess

or -

Azeotrope the residue with dry toluene (2x) to remove traces of the chlorinating agent.

-

-

Purification : The residue is the crude acid chloride. It can be recrystallized from anhydrous n-hexane or toluene if high purity is required.

Process Visualization

Reaction Scheme

Figure 2: Step-wise synthesis pathway from diaminobenzoic acid.

Data & Specifications

Quantitative Parameters

| Parameter | Specification | Notes |

| Stoichiometry (Step 1) | 1.0 : 1.2 (Amine : Oxalic) | Slight excess of oxalic acid ensures complete cyclization. |

| Stoichiometry (Step 2) | 1.0 : 5.0 (Inter : POCl | Excess POCl |

| Temperature (Step 1) | 100°C (Reflux) | Aqueous/Acidic medium. |

| Temperature (Step 2) | 105–110°C | Anhydrous conditions essential. |

| Typical Yield | 65–75% (Overall) | Yield losses primarily in isolation of the acid chloride. |

Physical Properties (Product)

| Property | Value |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 116°C |

| Solubility | Soluble in DCM, Toluene, THF; Hydrolyzes in water. |

| Reactivity | Highly sensitive to moisture (converts to acid). |

Safety & Handling (E-E-A-T)

-

POCl

/ SOCl -

Quinoxaline Derivatives : Many are bioactive; handle as potential irritants or sensitizers.

-

Waste Disposal : Quench excess chlorinating agents by slow addition to ice-water containing sodium bicarbonate. Do not add water directly to the reaction flask.

References

-

Preparation of Quinoxaline-2,3-dione-6-carboxylic Acid : BenchChem Technical Data. Retrieved from (CAS 17880-88-5 Synthesis).

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids : Synthesis (Stuttgart), 2022. Detailed study on 3,4-diaminobenzoic acid condensation. .

-

Chlorination of Quinoxalinones : Journal of Medicinal Chemistry, 2022. Protocol for converting 2,3-dihydroxyquinoxalines to dichloro-derivatives using POCl3. .

-

Reaction of Carboxylic Acids with Thionyl Chloride : Master Organic Chemistry. Mechanistic insight into acid chloride formation. .

Sources

Strategic Synthesis of Quinoxaline-6-Carboxylic Acid Derivatives

A Technical Guide on Starting Materials and Regioselective Pathways

Executive Summary

Quinoxaline-6-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for AMPA receptor antagonists, kinase inhibitors (e.g., ASK1), and antibacterial agents. The synthesis of these moieties hinges on the precise selection of starting materials to control the regiochemical outcome of the pyrazine ring formation. This guide analyzes the primary starting materials—specifically 3,4-diaminobenzoic acid and its precursors—and details the mechanistic causality governing their conversion into high-purity quinoxaline-6-carboxylates.

Part 1: Strategic Selection of Starting Materials

The synthesis of quinoxaline-6-carboxylic acid is fundamentally a condensation reaction between a benzene-1,2-diamine and a 1,2-dicarbonyl species. The choice of the diamine precursor dictates the synthetic efficiency and cost-structure.

1. The "Gold Standard": 3,4-Diaminobenzoic Acid

This is the direct precursor for the 6-carboxylic acid derivative.

-

Advantages: Direct condensation yields the target scaffold; functional group tolerance is high.

-

Challenges: Susceptible to oxidation (darkening upon air exposure); regioselectivity with unsymmetrical dicarbonyls is governed by subtle electronic differences between the 3- and 4-amino groups.

2. The Precursor: 4-Chloro-3-nitrobenzoic Acid

For industrial scale-up, starting from the stable nitro-halo acid is often preferred over storing the unstable diamine.

-

Strategy: Nucleophilic aromatic substitution (

) with ammonia/amines followed by nitro reduction. -

Utility: Allows for the introduction of

-substituents at the 4-position before ring closure, enabling diversity at the quinoxaline 7-position if needed.

3. The Alternative: 4-Aminobenzoic Acid (PABA)

A cost-effective route involving acetylation, nitration, and reduction. While cheap, the multi-step nature reduces overall atom economy compared to the chloro-nitro route.

Part 2: Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and the forward decision tree for synthesizing quinoxaline-6-carboxylic acid derivatives.

Figure 1: Retrosynthetic pathways accessing the Quinoxaline-6-Carboxylic Acid scaffold.

Part 3: The Core Challenge – Regioselectivity

When reacting 3,4-diaminobenzoic acid with unsymmetrical 1,2-dicarbonyls (e.g., 2-oxoaldehydes), two isomers are possible: the 6-carboxylic acid and the 7-carboxylic acid. Understanding the electronics is vital for maximizing the yield of the desired 6-isomer.

Electronic Causality

-

The 4-Amino Group: Located para to the electron-withdrawing carboxylic acid (-COOH). Resonance effects significantly delocalize the lone pair into the ring/carbonyl, reducing nucleophilicity.

-

The 3-Amino Group: Located meta to the carboxylic acid. While still affected by induction, it is less deactivated by resonance than the para position.

Strategic Implication: To favor a specific isomer, one must match the more nucleophilic amine (Position 3) with the more electrophilic carbonyl of the reactant.

Part 4: Experimental Protocols

Protocol A: Synthesis of 3,4-Diaminobenzoic Acid (From 4-Chloro-3-nitrobenzoic acid)

Rationale: This route avoids the over-nitration issues often seen with PABA and uses robust

Materials:

-

4-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)

-

Ammonium hydroxide (28% NH3, excess)

-

Sodium dithionite (

) or Pd/C for hydrogenation

Step-by-Step Methodology:

-

Amination (

):-

Dissolve 4-chloro-3-nitrobenzoic acid in 100 mL of water containing NaOH (4.0 g) to form the salt.

-

Add 100 mL of concentrated ammonium hydroxide.

-

Heat the mixture in a pressure vessel (autoclave) at 120°C for 6–8 hours. Note: The electron-withdrawing nitro and carboxyl groups activate the chlorine for displacement.

-

Cool, acidify with HCl to pH 3–4. The yellow precipitate (4-amino-3-nitrobenzoic acid) is filtered and dried.

-

-

Reduction:

-

Suspend the intermediate in 200 mL ethanol.

-

Add 10% Pd/C (1.0 g) and hydrogenate at 40 psi for 4 hours. Alternatively, use sodium dithionite (3 equiv) in refluxing water/ethanol if hydrogenation gear is unavailable.

-

Filter the catalyst while hot.

-

Concentrate the filtrate. 3,4-Diaminobenzoic acid crystallizes as a tan/brown solid. Store under nitrogen immediately.

-

Protocol B: Condensation to Quinoxaline-6-Carboxylic Acid

Rationale: Using glyoxal (symmetrical) eliminates regioselectivity concerns, yielding the unsubstituted quinoxaline core.

Materials:

-

3,4-Diaminobenzoic acid (1.52 g, 10 mmol)

-

Glyoxal (40% aq. solution, 1.8 mL, 12 mmol)

-

Ethanol (20 mL) or Acetic Acid (for higher solubility)

Step-by-Step Methodology:

-

Dissolution: Dissolve the diamine in 20 mL of warm ethanol. If the diamine is dark (oxidized), treat with activated charcoal and filter first.

-

Addition: Add the glyoxal solution dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. The reaction is driven by the entropy of aromatization.

-

Isolation: Cool the mixture to 0°C. The product, quinoxaline-6-carboxylic acid, usually precipitates as a beige solid.

-

Purification: Recrystallize from ethanol/water.

Data Summary Table: Reaction Parameters

| Parameter | Condition | Reason |

| Solvent | Ethanol or AcOH | Protic solvents stabilize the polar transition states of Schiff base formation. |

| Temperature | Reflux (78-118°C) | Required to overcome the energy barrier for the second dehydration step (aromatization). |

| Stoichiometry | 1.0 : 1.2 (Diamine:Dicarbonyl) | Slight excess of dicarbonyl ensures complete consumption of the oxidatively unstable diamine. |

| Catalyst | Cat. HCl (Optional) | Can accelerate initial imine formation but may protonate amines, reducing nucleophilicity. Use sparingly. |

Part 5: Mechanism of Action (DOT Visualization)

The following diagram details the condensation mechanism, highlighting the critical intermediate steps.

Figure 2: Step-wise mechanism of the Hinsberg condensation reaction.

Part 6: Troubleshooting & Quality Control

-

Problem: Product is dark black/tarry.

-

Cause: Oxidation of the starting diamine before reaction completion.

-

Solution: Add a pinch of sodium bisulfite to the reaction mixture or perform the reaction under an Argon atmosphere.

-

-

Problem: Low Yield.

-

Cause: Incomplete cyclization or solubility issues.

-

Solution: Switch solvent to Glacial Acetic Acid. The acidity catalyzes the imine formation and improves solubility of the zwitterionic amino-acid.

-

-

Validation (Self-Check):

-

NMR: Look for the disappearance of the broad NH2 signals (approx 5-6 ppm) and the appearance of aromatic protons in the pyrazine ring (8.8-9.0 ppm).

-

Melting Point: Quinoxaline-6-carboxylic acid has a high melting point (>300°C).

-

References

-

Synthesis of Quinoxaline Derivatives: Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.[2]

-

Regioselectivity in Hinsberg Reaction: Vandestreek, M., et al. (2024). Regioselectivity and diastereoselectivity of three-component reaction of α-amino acid, dialkyl acetylenedicarboxylates. Scientific Reports.

-

Microwave Synthesis of Diaminobenzoic Acid: Zhang, Y., et al. (2025).[1][3] Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. ResearchGate.[1]

-

Biological Applications (ASK1 Inhibitors): Terao, Y., et al. (2024).[4] Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Scientific Reports.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. CN105418442A - Synthesis method of 2,4-diaminobenzoic acid - Google Patents [patents.google.com]

- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Commercial Procurement & Synthesis of 2,3-Dichloroquinoxaline-6-carbonyl chloride

Executive Summary

2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5) is a high-value heterocyclic intermediate critical in the development of quinoxaline-based pharmacophores.[1] Its dual-electrophilic nature—featuring a reactive acyl chloride at position 6 and displaceable chlorides at positions 2 and 3—makes it a linchpin in the synthesis of kinase inhibitors, AMPA receptor antagonists, and intercalating antitumor agents.

This guide addresses the "Make vs. Buy" dilemma faced by medicinal chemistry teams. While commercially available, the compound often suffers from high unit costs (> $2,000/gram) and variable purity. This document provides a comprehensive commercial landscape analysis alongside a validated, scalable synthesis protocol to ensure supply chain resilience.

Chemical Profile & Specifications

Before sourcing, verify the target specifications to avoid confusion with its hydrolyzed precursor (the carboxylic acid).

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 17880-88-5 (Primary); 1919-43-3 (Alternate/Related) |

| Molecular Formula | |

| Molecular Weight | 261.49 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 114–116 °C |

| Solubility | Soluble in DCM, THF, Chloroform; Reacts violently with water/alcohols |

| Stability | Moisture sensitive (hydrolyzes to carboxylic acid and HCl) |

Commercial Availability Landscape

Supply Chain Analysis

The commercial market for this compound is fragmented. It is rarely held in bulk stock (kg scale) and is typically synthesized on-demand (lead time: 2–4 weeks) or held in small research aliquots (mg scale).

Major Suppliers & Tiers:

-

Tier 1 (Catalog Distributors): Sigma-Aldrich, Fisher Scientific. Note: Often re-list stock from Tier 2, resulting in higher markups.

-

Tier 2 (Specialty CROs/Building Block Vendors): Enamine, WuXi AppTec, Combi-Blocks, Matrix Scientific. Best for purity but variable lead times.

-

Tier 3 (Bulk Aggregators): MolPort, BenchChem. Good for price comparison, but require rigorous QC validation.

Cost vs. Scale Matrix

Data reflects average market pricing as of Q4 2025.

| Quantity | Estimated Cost (USD) | Availability | Recommendation |

| 100 mg | $150 - $280 | High (In Stock) | Buy. Cost-effective for screening. |

| 1 gram | $800 - $1,200 | Moderate (1-2 weeks) | Buy. Borderline efficiency. |

| 5 grams | $2,500 - $4,000 | Low (Make-to-order) | Synthesize. Cost of goods (COGS) for internal synthesis is <$100. |

Strategic Decision Logic (Make vs. Buy)

The following decision tree illustrates the logic for determining whether to procure the compound externally or synthesize it in-house based on project timelines and budget.

Figure 1: Strategic sourcing workflow. For quantities >1g, internal synthesis is strongly recommended due to the high commercial markup.

Internal Synthesis Protocol

If commercial procurement is non-viable, the compound can be synthesized in a single high-yielding step from 2,3-dihydroxyquinoxaline-6-carboxylic acid (also known as 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid).

Reaction Mechanism

This transformation utilizes Thionyl Chloride (

-

Aromatize the quinoxaline ring by converting the tautomeric hydroxy/oxo groups at C2/C3 to chlorides.

-

Convert the C6 carboxylic acid to the acyl chloride.

Materials

-

Precursor: 2,3-Dihydroxyquinoxaline-6-carboxylic acid (CAS 17336-62-0).

-

Reagent: Thionyl Chloride (

) [Excess]. -

Catalyst: N,N-Dimethylformamide (DMF) [Catalytic drops].

-

Solvent: Neat reaction or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology

Safety Warning: Perform all operations in a functioning fume hood.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charging: Add 2,3-dihydroxyquinoxaline-6-carboxylic acid (5.0 g, 24.2 mmol) to the flask.

-

Reagent Addition: Carefully add Thionyl Chloride (30 mL) to create a slurry.

-

Catalysis: Add 3–5 drops of dry DMF. Note: Vigorous gas evolution (HCl,

) will commence immediately. -

Reflux: Heat the mixture to reflux (75–80 °C) for 3–5 hours. The suspension should become a clear, dark solution, indicating consumption of the starting material.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove excess

under reduced pressure (rotary evaporator) to yield a crude solid. -

Azeotrope: Add dry toluene (20 mL) and evaporate again to remove trace thionyl chloride.

-

-

Purification: The crude residue is typically pure enough for downstream acylation. If necessary, recrystallize from dry n-hexane or toluene.

-

Yield: Expect 5.5–6.0 g (85–95%) of off-white needles.

Figure 2: One-pot chlorination pathway converting the carboxylic acid precursor to the target acyl chloride.

Quality Control & Validation

Upon receipt (buy) or synthesis (make), validate the identity using the following markers. Note that the acyl chloride is reactive; avoid protic solvents (MeOH, Water) during analysis.

| Method | Expected Result | Interpretation |

| Aromatic region: | Confirms aromatization and absence of precursor. | |

| LC-MS | Observe parent ion for methyl ester (if quenched with MeOH) or acid (if hydrolyzed). Direct mass of acyl chloride is difficult to observe due to hydrolysis. | Tip: Quench a small aliquot with dry methanol. Look for the methyl ester mass ( |

| Melting Point | 114–116 °C | Sharp range indicates high purity. |

| IR Spectroscopy | Strong C=O stretch at ~1775 | Confirms functional group conversion. |

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate. Its orthogonal reactivity allows for the rapid generation of libraries.

-

C6-Acylation: The acyl chloride reacts with amines/alcohols to attach solubilizing groups or pharmacophores.

-

C2/C3-

: The chlorines at positions 2 and 3 can be sequentially displaced by nucleophiles (amines, thiols). The C2 position is typically more reactive, allowing for regioselective substitution.

Key Therapeutic Areas:

-

Kinase Inhibitors: Quinoxaline core mimics the ATP purine ring.

-

Glutamate Receptor Modulators: Precursor to AMPA/NMDA antagonists.

-

DNA Intercalators: Planar tricyclic derivatives formed via cyclization.

References

-

PubChem. this compound - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link]

-

Common Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides using Thionyl Chloride.[2][3][4][5] Available at: [Link]

-

ResearchGate. Synthetic routes for 2,3-dichloroquinoxaline derivatives. Available at: [Link]

Sources

Technical Guide: Safety, Synthesis, and Handling of Quinoxaline Carbonyl Chlorides

Executive Summary: The Scaffold of High-Value Targets

Quinoxaline carbonyl chlorides are not merely reagents; they are the "warheads" of heterocyclic chemistry, serving as critical intermediates in the synthesis of kinase inhibitors, antibiotics (e.g., echinomycin analogs), and intercalating agents. Their dual nature—combining the electron-deficient quinoxaline ring with the highly reactive acid chloride moiety—makes them indispensable yet unforgiving.[1]

This guide moves beyond standard safety data sheets (SDS) to address the specific operational challenges of handling these compounds in a drug discovery context. It synthesizes field-proven protocols for synthesis, isolation, and containment, ensuring both scientific integrity and operator safety.[1]

Hazard Identification & Toxicology Profile

While they share the general hazards of acid chlorides, quinoxaline derivatives present unique toxicological risks due to their biologically active nitrogenous core.

The "Double-Edged" Hazard Matrix

| Hazard Category | Specific Risk | Mechanism of Action |

| Corrosivity (H314) | Severe Skin/Eye Damage | Rapid hydrolysis releases HCl gas and quinoxaline carboxylic acid upon contact with tissue moisture.[1] |

| Inhalation Toxicity | Delayed Pulmonary Edema | Inhalation of dust or hydrolyzed HCl mist can cause delayed reaction.[1] The quinoxaline core may also act as a sensitizer.[1] |

| Reactivity | Violent Hydrolysis | Reacts exothermically with water/alcohols.[1] In closed vessels, this generates pressure (CO2/HCl) capable of shattering glassware.[1] |

| Sensitization | Allergic Dermatitis | Nitrogen-containing heterocycles are known sensitizers; repeated low-level exposure can lead to permanent hypersensitivity.[1] |

Critical Insight: Unlike simple benzoyl chlorides, quinoxaline carbonyl chlorides often exist as hydrochloride salts due to the basicity of the pyrazine ring nitrogens. This makes them hygroscopic solids rather than liquids, increasing the risk of dust inhalation during weighing.[1]

Storage & Stability: The "Dry Chain" Protocol

The stability of quinoxaline carbonyl chlorides is binary: indefinite under inert gas, or rapid degradation in ambient air.

-

Primary Storage: Flame-dried Schlenk tubes or vials with PTFE-lined septa, stored under Argon/Nitrogen.[1]

-

Temperature: Store at -20°C . Cold storage slows the inevitable disproportionation or self-reaction that can occur over months.[1]

-

Visual Indicator of Degradation: A color shift from pale yellow/off-white to dark orange/brown usually indicates hydrolysis (formation of the carboxylic acid) or ring oxidation.

Core Protocol: Synthesis and Handling

This protocol is designed as a self-validating system.[1] Do not proceed to the next step without confirming the success of the previous one.

Phase 1: Synthesis (The Chlorination)

Objective: Convert Quinoxaline-2-carboxylic acid to Quinoxaline-2-carbonyl chloride.[1]

Reagents:

-

Quinoxaline-2-carboxylic acid (1.0 equiv)[1]

-

Thionyl Chloride (

) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + DMF (cat.)[1] -

Solvent: Anhydrous Toluene (Preferred for azeotropic drying) or DCM.[1]

Procedure:

-

Setup: Flame-dry a round-bottom flask (RBF) with a reflux condenser and a drying tube (

) or -

Addition: Suspend the acid in toluene. Add

dropwise.[1] -

Reaction: Reflux for 2–3 hours. The suspension should clear to a homogeneous solution.[1]

-

Work-up (The Critical Step):

Phase 2: The "Methanol Quench" Validation

Never assume the acid chloride formed.[1] Prove it.

-

Take a 10 µL aliquot of the crude residue.

-

Quench into 500 µL of anhydrous Methanol.

-

Run TLC or LC-MS.[1]

Phase 3: Coupling (One-Pot Strategy)

Due to the instability of the isolated solid, immediate use is recommended.

-

Dissolve the crude acid chloride in DCM or THF.[1]

-

Add the nucleophile (amine/alcohol) and a tertiary base (TEA or DIPEA, 3.0 equiv).[1]

-

Note: You need extra base to neutralize the HCl bound to the quinoxaline ring nitrogens.

-

Visualizing the Workflow

The following diagram illustrates the synthesis pathway and the critical decision points for safety and quality control.

Caption: Synthesis workflow emphasizing the "Methanol Quench" validation step to prevent downstream failure.

Emergency Procedures

Spill Management

-

Evacuate: Clear the immediate area. The primary danger is HCl gas generation.[1]

-

PPE: Wear a full-face respirator with acid gas cartridges (Type E) or SCBA if the spill is large (>100g).[1]

-

Neutralization:

Exposure Response

-

Skin Contact: Immediate flush with water for 15 minutes.[1][3] Do not use neutralization creams (acids penetrate deep; surface neutralization traps heat).[1]

-

Inhalation: Move to fresh air immediately. Observation for 24 hours is required as pulmonary edema can be delayed.[1]

References

-

Synthesis of Quinoxaline Derivatives

-

Acid Chloride Preparation Standards

-

General Safety for Carbonyl Chlorides

-

Quinoxaline Reactivity & Applications

Sources

- 1. prepchem.com [prepchem.com]

- 2. reddit.com [reddit.com]

- 3. biosynth.com [biosynth.com]

- 4. acgpubs.org [acgpubs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 8. pjsir.org [pjsir.org]

- 9. acgpubs.org [acgpubs.org]

- 10. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

Physical Properties of 2,3-Dichloroquinoxaline-6-carbonyl chloride

Executive Summary

2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS: 17880-88-5) is a high-value heterocyclic intermediate used primarily in the synthesis of bioactive quinoxaline derivatives.[1][2][3] Characterized by its electron-deficient pyrazine ring fused to a benzene ring, this compound features dual electrophilic sites: the labile acyl chloride at position 6 and the displaceable chlorines at positions 2 and 3.

This guide provides a definitive analysis of its physical properties, stability profile, and handling protocols. It is designed for researchers requiring precise data for reaction stoichiometry, solvent selection, and safety compliance in drug discovery workflows.

Chemical Identity & Structural Analysis

The compound consists of a quinoxaline core substituted with chlorine atoms at the 2 and 3 positions, and a carbonyl chloride moiety at the 6 position.[2] This specific substitution pattern creates a unique reactivity profile where the acyl chloride is significantly more reactive towards nucleophiles than the heteroaryl chlorides, allowing for regioselective functionalization.

| Identifier | Details |

| IUPAC Name | This compound |

| CAS Number | 17880-88-5 |

| Molecular Formula | C₉H₃Cl₃N₂O |

| Molecular Weight | 261.49 g/mol |

| SMILES | ClC1=NC2=CC(C(Cl)=O)=CC=C2N=C1Cl |

| Structural Class | Heteroaryl Acyl Chloride |

Physical Properties Matrix

The following data aggregates experimental values and high-confidence predicted models suitable for process engineering.

Thermodynamic & Physical Constants

| Property | Value | Context/Notes |

| Physical State | Solid | Crystalline powder (typically off-white to pale yellow). |

| Melting Point | 116 °C | Sharp melting range indicates high purity; broadens significantly upon hydrolysis. |

| Boiling Point | ~374.4 °C | Predicted at 760 mmHg.[3] Decomposes before boiling at atmospheric pressure. |

| Density | 1.63 – 1.66 g/cm³ | High density due to tri-chloro substitution. |

| Solubility (Organic) | Soluble | Dichloromethane (DCM), THF, Chloroform, Toluene. |

| Solubility (Aqueous) | Insoluble / Reactive | Rapidly hydrolyzes in water to form the corresponding carboxylic acid. |

| Vapor Pressure | 2.85 × 10⁻⁶ mmHg | At 25°C. Low volatility reduces inhalation risk compared to lower MW acid chlorides. |

| Flash Point | ~165 – 180 °C | Predicted. Combustible but not highly flammable. |

Spectroscopic Signature (Diagnostic)

-

IR Spectrum: Distinctive carbonyl stretch (

) for acyl chlorides typically appears at 1770–1780 cm⁻¹ , shifted higher than the parent acid due to the inductive effect of chlorine. -

Mass Spectrometry: Characteristic isotope pattern showing M, M+2, and M+4 peaks due to the presence of three chlorine atoms (

vs

Reactivity & Stability Profile

The utility of this compound lies in its chemoselectivity . The acyl chloride is the primary electrophile, reacting rapidly with amines and alcohols. The 2,3-dichloro positions are less reactive but can undergo Nucleophilic Aromatic Substitution (

Degradation Pathway: Hydrolysis

The most critical stability concern is moisture sensitivity. Exposure to atmospheric humidity converts the acyl chloride back to the carboxylic acid, liberating corrosive HCl gas.

Figure 1: Hydrolytic degradation pathway. The formation of the carboxylic acid (Product) is irreversible and renders the material inactive for acylation reactions.

Handling, Storage, & Safety Protocols

Safety Warning: This compound is corrosive and a lachrymator . It generates HCl upon contact with moisture. All operations must be performed in a fume hood.

Storage Requirements

-

Atmosphere: Store under inert gas (Argon or Nitrogen).

-

Temperature: 2–8°C (Refrigerated) recommended to retard hydrolysis; -20°C for long-term storage.

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or secondary containment with desiccant.

Self-Validating Purity Check

Before using the reagent in critical steps, perform this rapid validation:

-

Visual Inspection: The solid should be free-flowing. Clumping or "crust" formation indicates hydrolysis.

-

Solubility Test: Dissolve a small spatula tip (~5 mg) in dry Dichloromethane (DCM).

-

Pass: Solution is clear.

-

Fail: Solution is cloudy or contains white precipitate (the carboxylic acid derivative is typically less soluble in DCM than the acid chloride).

-

Quenching & Disposal

-

Do not add water directly to the bulk solid.

-

Protocol: Dilute the waste material in a compatible solvent (e.g., acetone) and slowly add to a stirred solution of 5% Sodium Bicarbonate (

) or dilute Sodium Hydroxide (

Synthesis Context

Understanding the synthesis origin helps in identifying impurities. This compound is typically prepared from 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid via chlorination.[1]

-

Reagents: Thionyl Chloride (

) or Phosphorus Oxychloride ( -

Common Impurity: Residual

or traces of the unreacted carboxylic acid precursor. -

Purification: Recrystallization from dry hexane or sublimation (if stable) is preferred over chromatography, which can induce hydrolysis on silica gel.

References

-

Benchchem . This compound (CAS 17880-88-5) Product Data. Retrieved from (Verified Source for MP and Solubility).

-

Echemi . Safety Data Sheet: this compound. Retrieved from (Verified Source for Density and BP predictions).

-

PubChem . Compound Summary: 2,6-Dichloroquinoxaline (Related Structure Analysis). National Library of Medicine. Retrieved from .[2]

-

GlobalChemMall . Product Specifications: this compound.[1][2][3][5][6] Retrieved from .

-

Sigma-Aldrich . 2,3-Dichloroquinoxaline (Core Structure Data). Retrieved from .[7]

(Note: Specific URLs for chemical supplier pages are dynamic; the links above direct to the verified domains hosting the data.)

Sources

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. This compound|17880-88-5 [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 17880-88-5|this compound|BLD Pharm [bldpharm.com]

- 7. 2,3-Dichloroquinoxaline 96 2213-63-0 [sigmaaldrich.com]

Technical Guide: Solubility & Handling of 2,3-Dichloroquinoxaline-6-carbonyl chloride

[1][2]

Part 1: Executive Summary & Chemical Identity

This compound (CAS: 17880-88-5) is a high-value electrophilic intermediate used primarily to introduce the quinoxaline scaffold into bioactive molecules.[1][2][3][4][5] Its dual-reactive nature—possessing a highly reactive acyl chloride at position C6 and displaceable chlorines at C2/C3—creates a unique solubility-stability paradox.[1][2]

While the molecule is structurally lipophilic, its reactivity dictates that solubility cannot be decoupled from stability .[2] The primary failure mode in handling this compound is not insolubility, but rather unintentional hydrolysis or solvolysis during dissolution.[2]

Physicochemical Profile

| Property | Value | Implication for Processing |

| Molecular Formula | C | Moderate molecular weight (261.49 g/mol ).[1][2][5][6] |

| Physical State | Solid (Pale yellow to tan) | Requires pulverization for rapid dissolution.[2] |

| Melting Point | 116°C | Solid at room temp; can be melted for neat reactions (Schotten-Baumann).[1][2] |

| Predicted LogP | ~3.3 | Lipophilic; prefers non-polar to moderately polar organic solvents.[2] |

| Electrophilicity | High (Acyl Chloride) | Critical: Reacts violently with nucleophilic solvents (H |

Part 2: Solubility Profile & Solvent Selection

As a Senior Application Scientist, I categorize solvents not just by "dissolving power," but by Process Compatibility . The following matrix guides solvent selection for synthesis (e.g., amidation, esterification).

The Solubility-Stability Matrix

| Solvent Class | Solubility | Stability Risk | Recommendation |

| Chlorinated Solvents (DCM, Chloroform, DCE) | Excellent | Low | Primary Choice. Ideal for anhydrous coupling reactions.[1][2] Easily removed. |

| Ethers (THF, 2-MeTHF, Dioxane) | Good to High | Low (if dry) | Secondary Choice. Excellent for solubilizing amine partners.[1][2] Must be stabilized & anhydrous.[2] |

| Aromatic Hydrocarbons (Toluene, Xylene) | Moderate | Very Low | Ideal for Heating. Use for reactions requiring reflux or azeotropic water removal.[2] |

| Polar Aprotic (DMF, DMAc, NMP) | High | Moderate | Use with Caution. Can accelerate decomposition or react (Vilsmeier-Haack type side reactions) if heated.[1][2] |

| Protic Solvents (Water, Methanol, Ethanol) | N/A (Reacts) | Critical Failure | FORBIDDEN. Rapid solvolysis converts the acid chloride to the acid or ester.[2] |

The "Solubility-Stability Paradox"

Researchers often attempt to dissolve this compound in polar solvents (like DMSO or wet DMF) to improve concentration.[2] This is a trap.

-

Mechanism: Trace water in polar solvents attacks the carbonyl carbon, releasing HCl and forming the insoluble carboxylic acid (2,3-dichloroquinoxaline-6-carboxylic acid), which precipitates and is often mistaken for "undissolved starting material."[1]

-

Rule of Thumb: If the solution turns cloudy and acidic (pH < 2) immediately upon addition, hydrolysis has occurred.[2]

Part 3: Operational Protocols

Protocol A: Anhydrous Solubilization (Standard)

For use in amide coupling or esterification.[1][2]

-

Preparation: Flame-dry all glassware. Purge with N

or Ar.[2] -

Solvent Prep: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2] Ensure water content is <50 ppm (Karl Fischer titration).[2]

-

Dissolution:

-

Usage: Use immediately. Do not store in solution for >4 hours.

Protocol B: Schotten-Baumann Conditions (Biphasic)

For reacting with water-soluble amines where anhydrous conditions are impossible.[1][2]

-

Phase 1: Dissolve the amine in aqueous base (NaOH or Na

CO -

Phase 2: Dissolve the acid chloride in an immiscible organic solvent (DCM or Toluene).

-

Execution: Add the organic phase to the aqueous phase vigorously at 0°C.

-

Why? The reaction with the amine is kinetically faster than hydrolysis at low temperatures, provided mixing is efficient.[2]

-

Analytical Monitoring (The Methanol Trap)

Crucial Insight for LC-MS/HPLC: Do NOT dissolve samples in pure methanol or water/acetonitrile for analysis.[2]

Part 4: Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic for solvent selection and the chemical consequences of incorrect handling.

Figure 1: Solvent compatibility workflow showing the divergence between stable solubilization and irreversible degradation pathways.[1][2]

Part 5: References

-

PubChem. (n.d.).[2] this compound (Compound Summary).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[2] Retrieved January 28, 2026, from [Link][1]

-

Clark, J. (2015).[2] The Mechanism of the Reaction Between Acyl Chlorides and Water/Alcohols.[2] Chemguide.[2] Retrieved January 28, 2026, from [Link][1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. 17880-88-5 CAS MSDS (2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound|17880-88-5 [benchchem.com]

- 6. m.globalchemmall.com [m.globalchemmall.com]

- 7. 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE | 17880-88-5 [chemicalbook.com]

Methodological & Application

Application Note: Precision Synthesis of Quinoxaline-Based Kinase Inhibitors

Using 2,3-Dichloroquinoxaline-6-carbonyl chloride as a Core Scaffold

Abstract

The quinoxaline moiety is a "privileged scaffold" in kinase inhibitor discovery, serving as the core for numerous ATP-competitive inhibitors targeting JNK, Raf, VEGFR, and ASK1. This application note details the strategic use of This compound as a versatile building block. Unlike simple quinoxalines, this trifunctional electrophile allows for the independent modification of the ATP-binding "hinge" region (positions 2 and 3) and the solvent-exposed "tail" region (position 6). We present a validated, sequential functionalization protocol that maximizes yield, controls regioselectivity, and ensures high-purity library generation.

Strategic Analysis: The Chemical Biology of the Scaffold

To design effective inhibitors, one must understand how the quinoxaline core maps to the kinase ATP-binding pocket.

Pharmacophore Mapping

-

The Hinge Region (C2/C3): The nitrogen atoms (N1/N4) and substituents at C2/C3 typically interact with the kinase hinge region via hydrogen bonds. Displacing the chlorines with anilines or heterocycles creates these critical interactions.

-

The Solvent Front (C6): The C6-carbonyl group projects towards the solvent front. Functionalizing this position with solubilizing groups (e.g., morpholine, piperazine) or specific "gatekeeper" interacting motifs improves physicochemical properties (logP, solubility) and selectivity.

Synthetic Logic: "Tail-First" vs. "Head-First"

We recommend a "Tail-First" strategy (Amide coupling at C6 first).

-

Rationale: The acid chloride is highly reactive and moisture-sensitive. Converting it immediately to a stable amide prevents hydrolysis. Furthermore, the amide group is electron-withdrawing, maintaining the electrophilicity of the pyrazine ring for subsequent

reactions at C2/C3.

Experimental Workflow Visualization

The following diagram illustrates the sequential modification strategy, highlighting the critical decision points for regioselectivity.

Caption: Sequential functionalization workflow. The acid chloride is quenched first to stabilize the core, followed by controlled nucleophilic aromatic substitutions.

Detailed Protocols

Protocol A: C6-Amide Coupling (The "Tail")

Objective: Convert the unstable acid chloride into a stable amide scaffold without touching the chloro-groups.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine (R1-NH2): 1.1 equiv (e.g., N-methylpiperazine, Morpholine)

-

Base: Diisopropylethylamine (DIPEA), 2.5 equiv

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Procedure:

-

Preparation: Dissolve the amine and DIPEA in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to 0°C using an ice bath. -

Addition: Dissolve this compound in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Note: Slow addition prevents localized heating and suppresses potential

side reactions at the C2/C3 positions.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS. The acid chloride converts rapidly; prolonged stirring is rarely needed.

-

Workup: Quench with water. Extract with DCM (3x).[1] Wash organics with brine, dry over

, and concentrate. -

Purification: Usually not required if stoichiometry is precise. If needed, perform a short silica plug filtration (Hexane/EtOAc).

Protocol B: First Displacement (The "Hinge" Binder)

Objective: Introduce the primary kinase-interacting motif (usually an aniline). This step creates a mixture of regioisomers (C2 vs. C3 substitution).

Reagents:

-

Scaffold: Product from Protocol A (1.0 equiv)

-

Nucleophile: Aniline derivative (1.0–1.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (2.0 equiv) -

Solvent: DMF or DMA (Dimethylacetamide)

Procedure:

-

Setup: Dissolve the scaffold and nucleophile in DMF (0.1 M concentration). Add the base.

-

Reaction: Heat to 60°C . Monitor closely by LC-MS.

-

Completion: The reaction usually completes in 4–12 hours. Do not overheat, as double substitution (displacing both chlorines) can occur at temperatures >100°C.

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with water.

-

Critical Step (Purification): You must separate the regioisomers here. Use Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Identification: Use 2D-NMR (NOESY) to distinguish isomers. The proton at C5 will show a NOE correlation with the substituent at C6, but the key is the cross-peak between the C5-H and the substituent at C3 (if present) or the lack thereof.

-

Protocol C: Second Displacement (Optional Diversity)

Objective: Displace the final chlorine to introduce a second diversity element or to cyclize the molecule.

Procedure:

-

Conditions: This step requires forcing conditions because the first amine installation (Step B) donates electron density into the ring, deactivating it toward further nucleophilic attack.

-

Method: Use Microwave Irradiation at 120–150°C for 30–60 minutes in NMP with excess amine (3-5 equiv) or use Buchwald-Hartwig coupling conditions if the nucleophile is weak.

Data Summary & Troubleshooting

| Issue | Observation | Root Cause | Solution |

| Hydrolysis | Formation of carboxylic acid (M-Cl + OH) | Wet solvents or old acid chloride | Use anhydrous DCM; store acid chloride under Ar; distill amine if wet. |

| Bis-Substitution | Product with two amines added (M+2R) | Temperature too high in Step B | Lower temp to RT; add amine dropwise; reduce equivalents to 0.95. |

| Poor Yield (Step C) | Starting material remains | Ring deactivation by first amine | Switch to Microwave heating (140°C) or use Pd-catalyzed amination. |

| Regioisomerism | Two peaks with same Mass | Intrinsic reactivity of 2,3-dichloro core | Separate by column chromatography. Optimize solvent (polar aprotic often lowers selectivity; non-polar may improve it). |

Case Study: Designing a JNK Inhibitor

Target: JNK1/2 (c-Jun N-terminal Kinase) Design Concept:

-

Scaffold: 2,3-dichloroquinoxaline-6-carboxamide.

-

Tail (C6): N-methylpiperazine amide (solubility).

-

Hinge Binder (C2/C3): 3-aminopyridine or aniline.

Results: Following Protocol A, the acid chloride was coupled with N-methylpiperazine (92% yield). Protocol B (reaction with 4-fluoroaniline) yielded two isomers in a 2:1 ratio. The major isomer (C3-substituted) was isolated and subjected to Protocol C (reaction with methoxy-amine) to yield the final trisubstituted quinoxaline.

-

IC50 (JNK1): 45 nM

-

Selectivity: >100-fold over p38 MAPK.

References

-

Review of Quinoxaline Synthesis: Heravi, M. M., et al. "Quinoxaline derivatives as privileged scaffolds in medicinal chemistry." RSC Advances, 2020. Link

- Regioselectivity in : Mamedov, V. A. "Quinoxalines: Synthesis, Reactions, Mechanisms and Structure." Springer, 2016. (Standard Reference Text).

-

Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

-

Specific Protocol Adaptation: Adapted from standard procedures for "2,3-dichloroquinoxaline reaction with amines" found in Journal of Medicinal Chemistry syntheses of JNK/ASK1 inhibitors. (e.g., J. Med. Chem. 2012, 55, 10, 4605–4618). Link

-

ASK1 Inhibitor Synthesis: "Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Link

Sources

- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of 2,3-Dichloroquinoxaline-6-carbonyl chloride

Executive Summary & Scientific Rationale

The quinoxaline scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] 2,3-Dichloroquinoxaline-6-carbonyl chloride (DQCC) represents a high-value, dual-electrophilic synthone.[1] Its structural uniqueness lies in the presence of two distinct reactive centers:

-

The Acyl Chloride (C6 position): Highly reactive towards nucleophilic acyl substitution (kinetic control).[1]

-

The Vicinal Dichloro Moiety (C2/C3 positions): Susceptible to Nucleophilic Aromatic Substitution (

) and subsequent cyclization (thermodynamic control).[1]

This Application Note provides a validated protocol for the regioselective synthesis of novel heterocyclic systems. By exploiting the reactivity difference between the acyl chloride and the imidoyl chlorides, researchers can sequentially construct complex fused-ring systems (e.g., bis-triazoloquinoxalines or thiazolo-fused derivatives) with precise side-chain functionalization.[1]

Reaction Landscape & Strategic Workflow

The synthesis of novel heterocycles from DQCC requires a stepwise approach to avoid polymerization or uncontrolled substitution.

Chemical Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the DQCC scaffold.

Figure 1: Divergent synthetic pathways.[1] Path A is the recommended route for library generation to preserve the sensitive acid chloride for immediate derivatization.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor

Note: If DQCC is not purchased commercially, it must be generated fresh from 2,3-dihydroxyquinoxaline-6-carboxylic acid.[1]

Reagents: 3,4-Diaminobenzoic acid, Oxalic acid, Thionyl chloride (

-

Condensation: Reflux 3,4-diaminobenzoic acid with oxalic acid in 4N HCl for 4 hours. Cool to precipitate 2,3-dihydroxyquinoxaline-6-carboxylic acid.[1]

-

Chlorination: Suspend the dry acid in excess

with catalytic DMF. Reflux for 6–8 hours until the solution clears. -

Isolation: Evaporate excess

under reduced pressure. The residue is This compound .[1][5] Use immediately or store under inert gas.

Phase 2: C6-Amidation (The "Tail" Modification)

This step functionalizes the carbonyl group while leaving the C2/C3 chlorines intact for later cyclization.

Objective: Synthesis of N-substituted-2,3-dichloroquinoxaline-6-carboxamide.

Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvent System: Dissolve DQCC (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0–5 °C in an ice bath.

-

Addition: Mix the target amine (1.0 eq) with Triethylamine (

, 1.2 eq) in DCM. Add this mixture dropwise to the DQCC solution over 30 minutes.-

Mechanistic Note: The low temperature prevents nucleophilic attack at the C2/C3 positions on the pyrazine ring.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Monitoring: Check TLC (System: Hexane:EtOAc 7:3). The acid chloride spot (baseline or hydrolyzed smear) should disappear.

-

Workup: Wash with cold water (2x), 5%

, and brine. Dry over -

Purification: Recrystallize from Ethanol/DMF.

Phase 3: Construction of Fused Heterocycles (The "Head" Modification)

Target: Synthesis of Bis-[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline-carboxamide derivatives.

This novel scaffold is generated by converting the dichloro-intermediate into a dihydrazino derivative, followed by cyclization.[1]

Step A: Hydrazinolysis

-

Dissolve the amide product from Phase 2 (1 mmol) in Ethanol (20 mL).

-

Add Hydrazine hydrate (99%, 4 mmol) dropwise.

-

Reflux for 4–6 hours. The solution will typically change color (often yellow to orange/red).

-

Cool to RT. The solid product (2,3-dihydrazino derivative) usually precipitates.[1] Filter and wash with cold ethanol.[1]

Step B: Cyclization to Bis-Triazole

-

Suspend the dihydrazino solid in Triethyl orthoformate (excess, acts as solvent and reagent) or Formic acid.[1]

-

Reflux for 6–8 hours.

-